2-(3-Hydroxypiperidin-3-yl)acetic acid
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Overview
Description
2-(3-Hydroxypiperidin-3-yl)acetic acid is a chemical compound that features a piperidine ring with a hydroxyl group and an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxyl group and the acetic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino acid derivative, the piperidine ring can be formed through intramolecular cyclization reactions. The hydroxyl group can then be introduced via selective oxidation reactions, and the acetic acid moiety can be added through esterification or amidation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The scalability of these methods is crucial for large-scale production, and continuous flow processes may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypiperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Esterification reactions typically involve the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while esterification of the acetic acid moiety can produce various esters .
Scientific Research Applications
2-(3-Hydroxypiperidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypiperidin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the 4-position.
Piperidine-3-carboxylic acid: A piperidine derivative with a carboxylic acid group at the 3-position.
Uniqueness
2-(3-Hydroxypiperidin-3-yl)acetic acid is unique due to the combination of the hydroxyl group and the acetic acid moiety on the piperidine ring. This structural feature provides distinct chemical reactivity and potential for diverse applications in synthesis and drug development .
Properties
IUPAC Name |
2-(3-hydroxypiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-6(10)4-7(11)2-1-3-8-5-7/h8,11H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWWLOHRRDUFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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